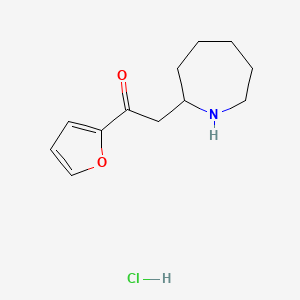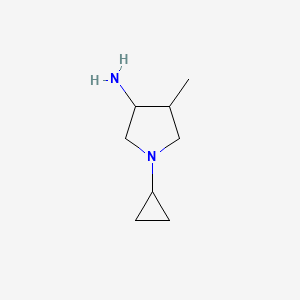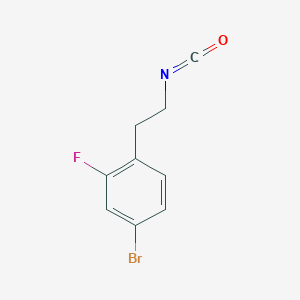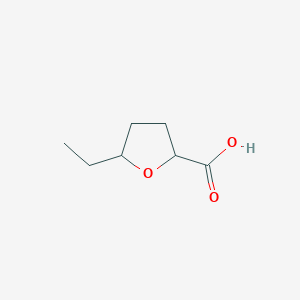![molecular formula C13H22Cl2N2 B1378171 {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride CAS No. 1559059-73-2](/img/structure/B1378171.png)
{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1559059-73-2 . It has a molecular weight of 277.24 and its IUPAC name is 2-(3-(o-tolyl)pyrrolidin-1-yl)ethan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as piperazine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” can be represented by the linear formula: C13 H20 N2 . 2 Cl H . The InChI code for this compound is 1S/C13H20N2.2ClH/c1-11-4-2-3-5-13 (11)12-6-8-15 (10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical form of “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” is solid . It should be stored at a temperature of -20°C .Scientific Research Applications
Antimicrobial Applications
The compound has shown promise in the field of antimicrobial research. A series of 1,2,3-triazole hybrids containing amine-ester functionality, which includes structures related to our compound of interest, have been synthesized and tested against various microbial strains. These compounds have exhibited moderate to excellent activity, with some showing substantial potency against microbes . This suggests that “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” could be a valuable addition to the arsenal of antimicrobial agents.
Antiviral Research
Indole derivatives, which share a structural similarity with our compound, have been extensively studied for their antiviral properties. These studies have revealed that certain indole-based compounds can inhibit influenza A and Coxsackie B4 virus with significant potency . This indicates potential antiviral applications for “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” in the development of new antiviral drugs.
Antioxidant Properties
Research into the antioxidant properties of related compounds has identified certain motifs that contribute to potent antioxidant activity. For instance, a compound with a structure similar to our compound of interest was found to be a potent lipoxygenase inhibitor, which is an enzyme involved in the inflammatory process . This suggests that “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” could be explored for its antioxidant properties, potentially contributing to anti-inflammatory drug development.
Drug Development
The unique features of 1,2,3-triazoles, such as stability against metabolic degradation and the ability to engage in hydrogen bonding, make them suitable for drug development. Our compound, with its triazole-like structure, could be used in the synthesis of new drugs with improved biocompatibility and efficacy .
Nanotube Production
The synthesis of 1,2,3-triazoles has found applications in nanotube production. Given the structural similarities, “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” could potentially be used in the creation of nanotubes, which have a wide range of applications in materials science and electronics .
Enzyme Modification
Compounds with triazole structures have been used in enzyme modification to alter enzyme activity or stability. This application could be extended to “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride”, potentially leading to advancements in biotechnology and therapeutic enzyme design .
properties
IUPAC Name |
2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASEGJQKONAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
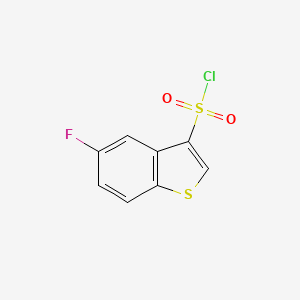
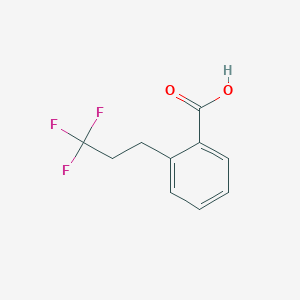
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)
